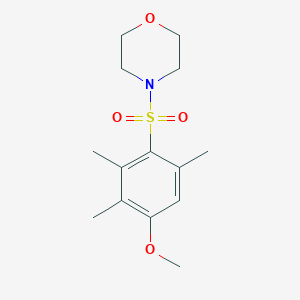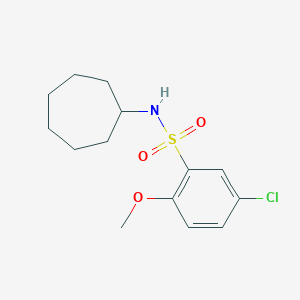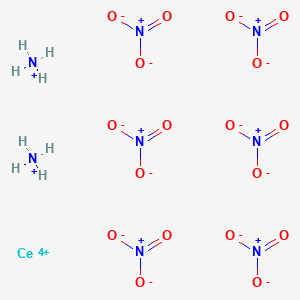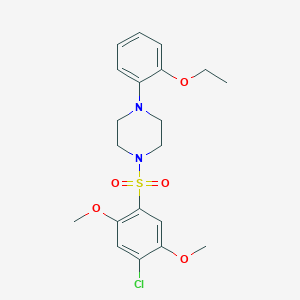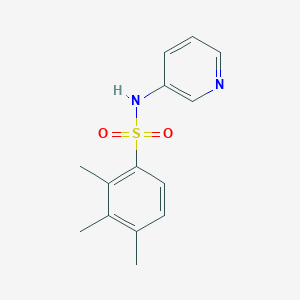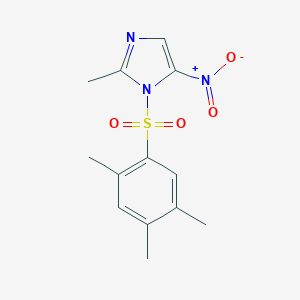![molecular formula C18H22Cl2N2O B239501 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 1640-64-8](/img/structure/B239501.png)
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one, also known as DAPK, is a synthetic compound that has been studied extensively for its potential therapeutic applications. DAPK belongs to a class of compounds known as diazabicyclooctanes, which are characterized by their unique structure and pharmacological properties.
Wirkmechanismus
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one exerts its effects by activating a signaling pathway known as the death receptor pathway, which leads to the activation of caspases, enzymes that play a critical role in the induction of apoptosis. 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has also been shown to inhibit the activity of several proteins that are involved in cell proliferation and survival, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has also been shown to have other biochemical and physiological effects. For example, 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has been shown to regulate the activity of several ion channels, including the voltage-gated potassium channel, which plays a critical role in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one in laboratory experiments is its specificity for cancer cells, which allows for targeted therapy with minimal side effects. However, one limitation of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one. For example, further studies are needed to elucidate the precise mechanism of action of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one and to identify potential targets for its therapeutic use. Additionally, research is needed to develop more stable analogs of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one that may be more effective in vivo. Finally, studies are needed to evaluate the safety and efficacy of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one in clinical trials.
Synthesemethoden
The synthesis of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one involves a series of chemical reactions, including the condensation of 3,5-dichlorobenzaldehyde with 3-amino-1-propanol to form the intermediate 3-(3,5-dichlorophenyl)-3-hydroxypropylamine. This intermediate is then reacted with (E)-3-(bromomethyl)prop-2-en-1-ol to form the final product, 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one.
Wissenschaftliche Forschungsanwendungen
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one can induce programmed cell death, or apoptosis, in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
1640-64-8 |
|---|---|
Produktname |
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
Molekularformel |
C18H22Cl2N2O |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C18H22Cl2N2O/c1-2-18(23)22-16-5-6-17(22)12-21(11-16)7-3-4-13-8-14(19)10-15(20)9-13/h3-4,8-10,16-17H,2,5-7,11-12H2,1H3/b4-3+ |
InChI-Schlüssel |
OXINMAODBVKQNS-ONEGZZNKSA-N |
Isomerische SMILES |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC(=CC(=C3)Cl)Cl |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC(=C3)Cl)Cl |
Kanonische SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC(=C3)Cl)Cl |
Synonyme |
3-(2,4-Dichlorocinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




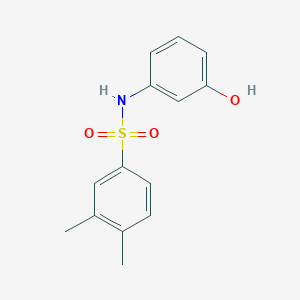
![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
